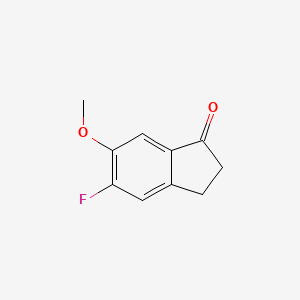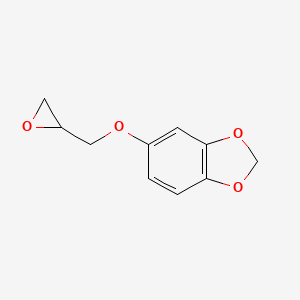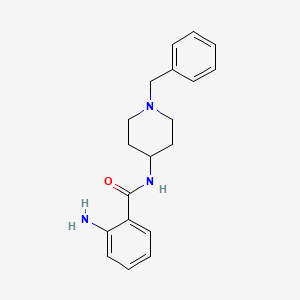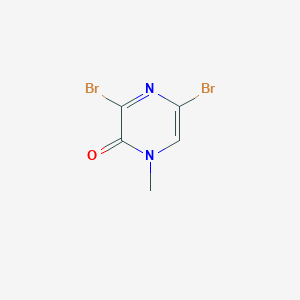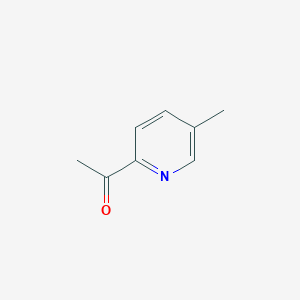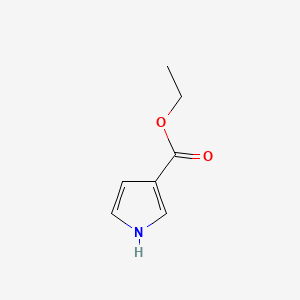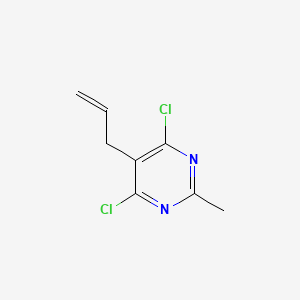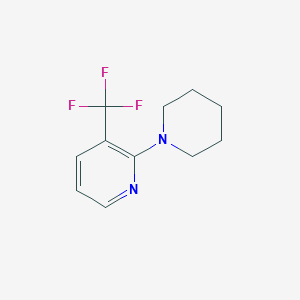
2-ピペリジノ-3-(トリフルオロメチル)ピリジン
説明
2-Piperidino-3-(trifluoromethyl)pyridine is a heterocyclic compound with the molecular formula C11H13F3N2. It is characterized by the presence of a piperidine ring attached to a pyridine ring, with a trifluoromethyl group at the 3-position of the pyridine ring.
科学的研究の応用
2-Piperidino-3-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
作用機序
Target of Action
2-Piperidino-3-(trifluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . .
Mode of Action
It is known that the biological activities of trifluoromethylpyridine (tfmp) derivatives, which include 2-piperidino-3-(trifluoromethyl)pyridine, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are widely used in the protection of crops from pests , suggesting that they may interact with biochemical pathways related to pest metabolism or physiology.
Pharmacokinetics
The presence of the trifluoromethyl group in organic compounds is known to influence their pharmacokinetic properties, often enhancing their metabolic stability and lipophilicity .
Result of Action
It is known that tfmp derivatives have been used in the development of various agrochemicals and pharmaceuticals , suggesting that they may have diverse effects depending on the specific derivative and its target.
Action Environment
The stability and reactivity of organoboron reagents, which are often used in the synthesis of compounds like 2-piperidino-3-(trifluoromethyl)pyridine, can be influenced by factors such as temperature, ph, and the presence of other chemical species .
生化学分析
Biochemical Properties
2-Piperidino-3-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or hydrophobic interactions, which can alter the enzyme’s activity and, consequently, the biochemical pathway it regulates .
Cellular Effects
The effects of 2-Piperidino-3-(trifluoromethyl)pyridine on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, 2-Piperidino-3-(trifluoromethyl)pyridine can impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby altering the downstream effects .
Molecular Mechanism
At the molecular level, 2-Piperidino-3-(trifluoromethyl)pyridine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes or receptors. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. Additionally, 2-Piperidino-3-(trifluoromethyl)pyridine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Piperidino-3-(trifluoromethyl)pyridine can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Piperidino-3-(trifluoromethyl)pyridine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 2-Piperidino-3-(trifluoromethyl)pyridine can vary significantly with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to more pronounced biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 2-Piperidino-3-(trifluoromethyl)pyridine can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
2-Piperidino-3-(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes. For instance, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of 2-Piperidino-3-(trifluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For example, certain transporters may facilitate the uptake of 2-Piperidino-3-(trifluoromethyl)pyridine into cells, while binding proteins may sequester it in specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-Piperidino-3-(trifluoromethyl)pyridine is an important factor that determines its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 2-Piperidino-3-(trifluoromethyl)pyridine can influence its interactions with other biomolecules and its overall biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidino-3-(trifluoromethyl)pyridine typically involves the reaction of 3-(trifluoromethyl)pyridine with piperidine under suitable conditions. One common method is the nucleophilic substitution reaction where the piperidine acts as a nucleophile, displacing a leaving group on the pyridine ring. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions: 2-Piperidino-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
類似化合物との比較
2-Piperidino-3-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-Piperidino-3-chloropyridine: Contains a chlorine atom instead of a trifluoromethyl group.
2-Piperidino-3-(difluoromethyl)pyridine: Contains a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness: 2-Piperidino-3-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and interacting with specific targets .
特性
IUPAC Name |
2-piperidin-1-yl-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)9-5-4-6-15-10(9)16-7-2-1-3-8-16/h4-6H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYHIWMJPXRGPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579226 | |
| Record name | 2-(Piperidin-1-yl)-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220459-51-8 | |
| Record name | 2-(Piperidin-1-yl)-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



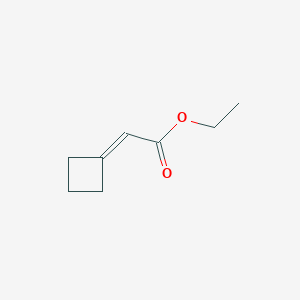
![[3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1317103.png)

